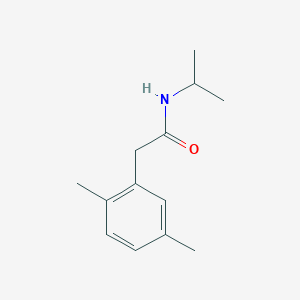
2-(2,5-dimethylphenyl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-N-isopropylacetamide, also known as lidocaine, is a local anesthetic commonly used in medical procedures to numb the area being treated. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become a staple in modern medicine. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. In
Mécanisme D'action
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It does this by binding to the intracellular side of the sodium channel, which prevents sodium ions from entering the cell and depolarizing the membrane. This prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects
Lidocaine has both biochemical and physiological effects on the body. Biochemically, it acts as a local anesthetic by blocking sodium channels in nerve cells. Physiologically, 2-(2,5-dimethylphenyl)-N-isopropylacetamide can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause muscle weakness and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine has several advantages for lab experiments, including its well-known mechanism of action and its ability to selectively block sodium channels. It is also relatively easy to obtain and has a long shelf life. However, 2-(2,5-dimethylphenyl)-N-isopropylacetamide does have some limitations, such as its potential for toxicity at high doses and its potential to interact with other drugs.
Orientations Futures
There are several future directions for 2-(2,5-dimethylphenyl)-N-isopropylacetamide research, including the development of new synthesis methods to increase yield and purity. Additionally, there is ongoing research into the use of this compound in the treatment of various medical conditions, such as chronic pain and cardiac arrhythmias. Further research is also needed to better understand the mechanisms of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a widely used local anesthetic with a well-known mechanism of action. It has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. While this compound has several advantages for lab experiments, it also has some limitations that need to be taken into account. Ongoing research into this compound synthesis, mechanisms of action, and potential medical applications will continue to advance our understanding of this important drug.
Méthodes De Synthèse
Lidocaine is synthesized through a multi-step process starting with 2,6-dimethylaniline and ethyl chloroacetate. The resulting intermediate is then reacted with isopropylamine to form 2-(2,5-dimethylphenyl)-N-isopropylacetamide. The synthesis of this compound has been extensively studied, and modifications to the process have been made to increase yield and purity.
Applications De Recherche Scientifique
Lidocaine has a wide range of scientific research applications, including in the fields of pharmacology, neuroscience, and anesthesiology. It is commonly used as a tool to study the mechanisms of pain and the nervous system. Lidocaine has also been used in the treatment of various medical conditions, such as cardiac arrhythmias and chronic pain.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13(15)8-12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGZOQLDBKSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(2-furoyl)-1-piperazinyl]acetyl}-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4954622.png)
![3-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-1-propanol](/img/structure/B4954629.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954636.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
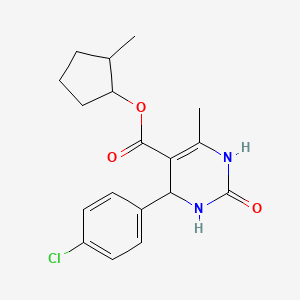

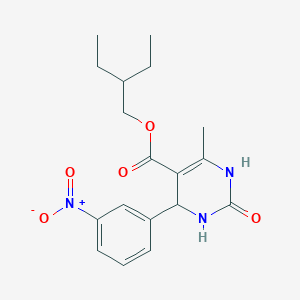
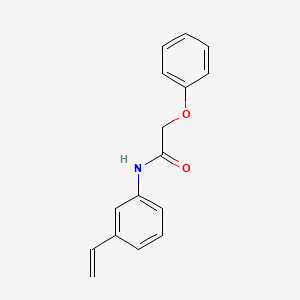

![4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-biphenylylcarbonyl)piperazine](/img/structure/B4954727.png)
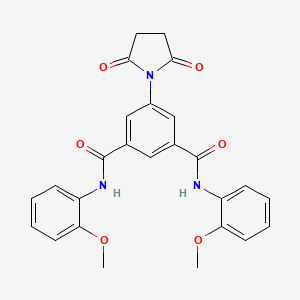
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
